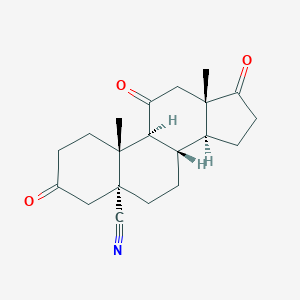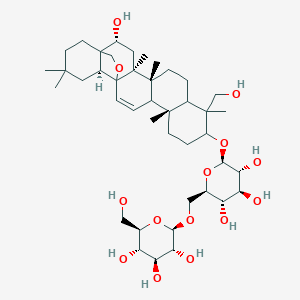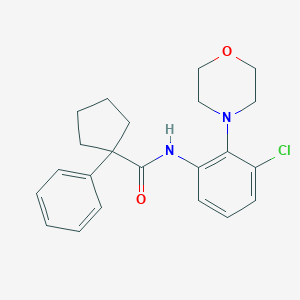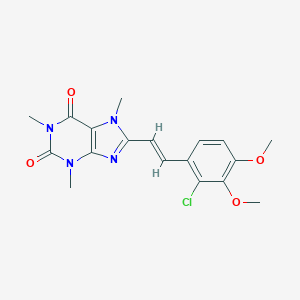
Bistramide K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bistramide K is a natural product found in Lissoclinum bistratum with data available.
Wissenschaftliche Forschungsanwendungen
Actin Binding and Antiproliferative Effects
Bistramide K, as part of the broader bistramide family, has been extensively studied for its interaction with cellular components and potential antiproliferative effects. Key research findings include:
Actin as the Primary Cellular Receptor
Bistramide A, closely related to this compound, binds to actin, a critical component of the cellular cytoskeleton. It disrupts actin polymerization, indicating its potential as a tool for studying actin dynamics and as a lead in antitumor agents development (Statsuk et al., 2005).
Inhibition of Cancer Cell Growth
Simplified bistramide analogs, including those related to this compound, have been shown to inhibit the growth of cancer cell lines and suppress tumor growth in vivo. These findings suggest the therapeutic potential of this compound in cancer treatment (Rizvi et al., 2010).
Antiproliferative Properties
Bistramides, including this compound, exhibit significant antiproliferative activity against tumor cell lines, highlighting their potential in oncological research and treatment (Murphy et al., 2009).
Dual Mechanism in Actin Dynamics
Bistramide A demonstrates a dual mechanism involving actin filament severing and covalent protein modification. This dual action may be a characteristic of this compound as well, contributing to its antiproliferative effectiveness (Rizvi et al., 2008).
Chemical Synthesis and Structure Elucidation
Significant research efforts have been directed towards the chemical synthesis and structural analysis of this compound and its analogs:
Synthesis of this compound Fragments
Studies have detailed the synthesis of specific fragments of this compound, aiding in the understanding of its chemical structure and potential modifications for enhanced therapeutic efficacy (Bauder, 2010).
Development of Bistramide Analogs
Research has focused on synthesizing bistramide analogs, including this compound, for potential use in therapeutic applications and actin dynamics studies (Commandeur et al., 2011).
Eigenschaften
CAS-Nummer |
155660-92-7 |
|---|---|
Molekularformel |
C15H8BrCl2NO |
Molekulargewicht |
707 g/mol |
IUPAC-Name |
(6E,10E)-3,9-dihydroxy-N-[2-hydroxy-4-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propylamino]-3-methyl-4-oxobutyl]-4-methyldodeca-6,10-dienamide |
InChI |
InChI=1S/C40H70N2O8/c1-8-13-33(44)15-10-9-14-28(3)35(45)25-38(47)42-26-36(46)31(6)39(48)41-23-12-17-37-29(4)20-22-40(50-37)21-11-16-34(49-40)19-18-27(2)24-30(5)32(7)43/h8-10,13,24,27-29,31-37,43-46H,11-12,14-23,25-26H2,1-7H3,(H,41,48)(H,42,47)/b10-9+,13-8+,30-24+ |
InChI-Schlüssel |
VBQUNUFYTUOFSU-BIKMVLIWSA-N |
Isomerische SMILES |
C/C=C/C(C/C=C/CC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)/C=C(\C)/C(C)O)C)O)O)O |
SMILES |
CC=CC(CC=CCC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)C=C(C)C(C)O)C)O)O)O |
Kanonische SMILES |
CC=CC(CC=CCC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)C=C(C)C(C)O)C)O)O)O |
Synonyme |
bistramide K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

